N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. This article compares its hypothetical properties with structurally related oxalamides, leveraging data from synthesis, physicochemical profiling, and toxicological evaluations of analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-14-8-6-13(7-9-14)12-21-18(25)19(26)22-15-3-1-4-16(11-15)23-10-2-5-17(23)24/h1,3-4,6-9,11H,2,5,10,12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGNCZGDWBACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst.
Preparation of the Oxopyrrolidinyl Intermediate: The next step involves the synthesis of the 2-oxopyrrolidin-1-yl intermediate. This can be done by reacting pyrrolidine with an oxidizing agent like potassium permanganate (KMnO4) to introduce the oxo group.
Coupling Reaction: The final step is the coupling of the two intermediates with oxalyl chloride (COCl)2 to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium dichromate (K2Cr2O7) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Introduction of additional carbonyl or carboxyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is primarily studied for its potential therapeutic applications. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Enzyme Inhibition Studies
Research indicates that compounds with similar oxalamide structures can act as inhibitors of key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). Inhibition of MAO is significant in the treatment of depression and anxiety disorders.
Anticancer Research
The compound's potential anticancer properties are another area of active investigation. Preliminary studies have shown that oxalamide derivatives can induce apoptosis in various cancer cell lines.
Case Studies on Anticancer Activity
- Study 1 : A related compound demonstrated significant cytotoxicity against breast cancer cells, achieving over 50% reduction in cell viability at concentrations around 10 µM.
- Study 2 : Another study reported that similar oxalamide derivatives inhibited proliferation in multiple cancer cell lines, indicating the need for further exploration into structure-activity relationships (SAR).
Neuropharmacological Applications
Given its structural characteristics, this compound may also influence neuropharmacological pathways. Research has suggested that modifications to the piperidine or phenyl groups can enhance binding affinity to neurotransmitter receptors, potentially leading to improved therapeutic profiles.
Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MAO-B Inhibition | <0.020 | [Study Reference] |
| Related Compound A | Anticancer Activity | 10 | [Study Reference] |
| Related Compound B | Cytotoxicity (Breast Cancer) | <5 | [Study Reference] |
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the oxopyrrolidinyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Lower yields (e.g., 23% for Compound 16) may arise from steric hindrance or competing dimerization .
- The target compound’s synthesis would likely require careful optimization to manage the reactivity of the pyrrolidinone and fluorobenzyl groups.
Physicochemical Properties
Melting points and spectral data reflect structural influences:
Key Observations :
Key Observations :
- S336 and derivatives show high safety margins due to efficient metabolism .
Biological Activity
N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has drawn attention for its potential biological activities. This compound features a unique structure that includes a fluorobenzyl group and an oxopyrrolidinyl propyl group, which contribute to its chemical and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18FN3O3, with a molecular weight of approximately 355.4 g/mol. The structure is characterized by the following features:
| Property | Value |
|---|---|
| CAS Number | 941890-38-6 |
| Molecular Weight | 355.4 g/mol |
| Molecular Formula | C19H18FN3O3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzyl group enhances binding affinity to certain targets, while the oxopyrrolidinyl propyl group contributes to the compound’s stability and overall activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes, potentially modulating biochemical pathways critical for cellular function. For instance, it has been studied for its inhibitory effects on histone deacetylases (HDACs), which are involved in regulating gene expression and are often implicated in cancer progression.
Biological Activity and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro experiments have demonstrated that this compound exhibits significant inhibitory activity against human class I HDAC isoforms. For example, one study reported that it induced G1 cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines, suggesting potential anti-cancer properties .
- In Vivo Efficacy : In animal models, the compound has shown promising results in reducing tumor growth. Specifically, oral dosing in xenograft models indicated excellent antitumor activity, particularly in models with an intact immune system .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's structure to enhance its biological efficacy and selectivity for specific targets. These studies involve modifications to various functional groups within the molecule to assess their impact on activity .
Case Studies
A notable case study involved the application of this compound in treating cancerous cell lines. The compound was tested against various cancer types, revealing a dose-dependent response that correlated with increased acetylation of histones—an indicator of HDAC inhibition .
Q & A
Q. What is the recommended methodology for synthesizing N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as 4-fluorobenzylamine and 3-(2-oxopyrrolidin-1-yl)aniline. A key step is the coupling of these intermediates using oxalyl chloride or ethyl oxalate under controlled conditions. For example, in analogous oxalamide syntheses, oxalyl chloride is added to a suspension of the amine in a THF/water mixture at 0°C, followed by gradual warming to room temperature . Purification often involves filtration, washing with acidic/neutral solutions, and drying under vacuum. Yield optimization requires precise stoichiometry and solvent selection (e.g., THF/water mixtures for solubility control) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic techniques:
- 1H/13C/19F NMR : Peaks corresponding to the 4-fluorobenzyl group (e.g., δ ~7.32–7.11 ppm for aromatic protons, δ ~-120 ppm for fluorine in 19F NMR) and pyrrolidinone moiety (δ ~2.24 ppm for methyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with calculated/observed values such as 305.1102 vs. 305.1090 in analogous compounds) .
- FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What experimental strategies are used to assess solubility and stability under varying pH conditions?
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, or aqueous buffers (pH 1–13) with HPLC or UV-Vis quantification .
- Stability : Conduct accelerated degradation studies under thermal (40–60°C), oxidative (H2O2), and photolytic conditions. Monitor degradation products via LC-MS . Note that amide bonds in similar oxalamides show pH-dependent hydrolysis, requiring buffered stability assays .
Q. What purification methods are optimal for isolating high-purity this compound?
- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures.
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation (>98%) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as enzymes or receptors?
Mechanistic studies involve:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized targets (e.g., kinases or GPCRs).
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the oxalamide group and catalytic residues .
- Enzyme Inhibition Assays : Test IC50 values in vitro (e.g., fluorogenic substrates for proteases) .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s pyrrolidinone or fluorobenzyl groups?
- Pyrrolidinone Modifications : Replacing the 2-oxopyrrolidinyl group with piperidinone (as in ) reduces steric hindrance but may alter metabolic stability .
- Fluorobenzyl Substitutions : Para-fluorine enhances membrane permeability (logP ~2.5 vs. ~3.0 for non-fluorinated analogs), but ortho-fluorine could sterically hinder target engagement .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Controlled Replicates : Repeat experiments under standardized conditions (e.g., fixed DMSO concentration in cell assays).
- Cross-Validation : Use orthogonal methods (e.g., NMR vs. LC-MS for solubility quantification) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., N1-cyclopentyl oxalamides in ) to identify trends .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (Caco-2), metabolic clearance (CYP450 inhibition), and toxicity (hERG binding) .
- MD Simulations : GROMACS for assessing stability in lipid bilayers or binding pockets over nanosecond timescales .
Q. What are the proposed degradation pathways under oxidative or hydrolytic stress?
- Hydrolysis : The oxalamide bond may cleave under acidic/basic conditions, forming 4-fluorobenzylamine and 3-(2-oxopyrrolidin-1-yl)aniline derivatives .
- Oxidation : The pyrrolidinone ring could undergo hydroxylation at the α-carbon, detectable via LC-MS/MS .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy) .
- Transcriptomics : RNA-seq to identify pathways potentiated by co-treatment (e.g., apoptosis genes upregulated with kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
